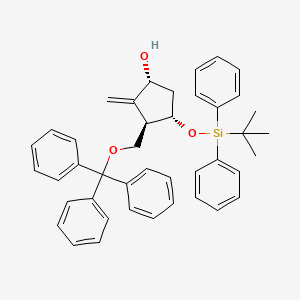
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is a complex organic compound that features multiple functional groups, including silyl ethers and methylene groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol typically involves multiple steps, including the protection of hydroxyl groups, formation of methylene groups, and introduction of silyl and trityl protecting groups. Common reagents used in these steps include tert-butyldiphenylsilyl chloride, trityl chloride, and various bases and solvents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the silyl ether groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are valuable in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a building block for biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((benzyl)oxy)methyl)cyclopentanol
Uniqueness
The uniqueness of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol lies in its specific combination of functional groups, which allows for selective and versatile chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C42H44O3Si |
|---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
(1R,3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-methylidene-3-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C42H44O3Si/c1-32-38(31-44-42(33-20-10-5-11-21-33,34-22-12-6-13-23-34)35-24-14-7-15-25-35)40(30-39(32)43)45-46(41(2,3)4,36-26-16-8-17-27-36)37-28-18-9-19-29-37/h5-29,38-40,43H,1,30-31H2,2-4H3/t38-,39+,40-/m0/s1 |
InChI Key |
IWBOGWSNSAKETH-UHULTCERSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@H](C(=C)[C@@H]3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C(=C)C3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
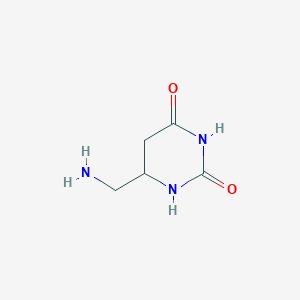

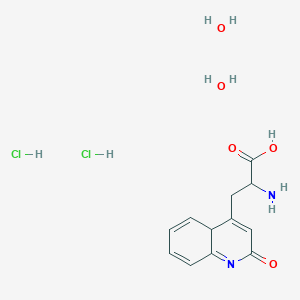

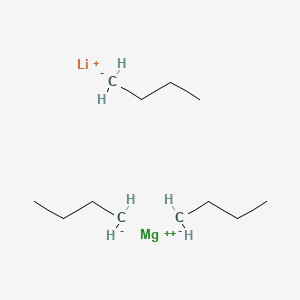
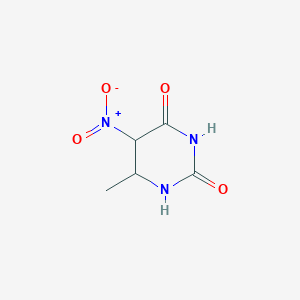

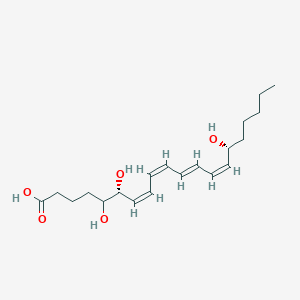

![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)
